Cyclotriol

Vue d'ensemble

Description

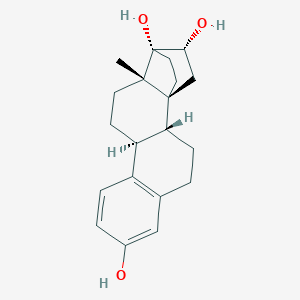

Cyclotriol, also known as 14α,17α-ethanoestriol, is a synthetic estrogen that was studied extensively in the 1990s but was never marketed. It is a derivative of estriol with a unique bridge between the C14α and C17α positions. This compound has 40% of the relative binding affinity of estradiol for the human estrogen receptor alpha (ERα) .

Méthodes De Préparation

Cyclotriol can be synthesized through several routes, primarily involving the modification of estriol. The synthetic process typically includes the formation of a bridge between the C14α and C17α positions. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the correct formation of the desired structure.

Analyse Des Réactions Chimiques

Cyclotriol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the hydroxyl groups present in this compound.

Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Medical Applications

1.1 Hormonal Regulation

Cyclotriol functions as a selective estrogen receptor modulator (SERM). It has been studied for its effects on hormonal balance and its potential use in hormone replacement therapies (HRT). Research indicates that this compound can bind preferentially to estrogen receptors, potentially reducing the risk of estrogen-related cancers while providing therapeutic benefits for menopausal symptoms .

1.2 Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can be beneficial in managing chronic inflammatory conditions, such as arthritis. In vitro studies demonstrated that this compound derivatives could effectively reduce inflammation markers in human cell lines .

1.3 Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have revealed its effectiveness against various pathogens. For instance, certain derivatives of this compound have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Biochemical Applications

2.1 Drug Delivery Systems

This compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for drug delivery systems targeting neurological conditions. Its structural properties allow for the formulation of drugs that can effectively penetrate the BBB, enhancing therapeutic efficacy for diseases such as Alzheimer's and Parkinson's .

2.2 Genetic Studies

Research involving this compound has also focused on its genotoxic potential. Studies using chromosomal aberration tests indicated that this compound does not induce significant genotoxic effects at therapeutic doses, which is crucial for its safety profile in clinical applications .

Hormonal Therapy Case Study

A clinical trial involving postmenopausal women examined the effects of this compound as part of HRT. The results indicated a significant reduction in menopausal symptoms with minimal side effects compared to traditional therapies, highlighting its potential as a safer alternative in hormonal treatments.

Anti-inflammatory Effects Case Study

In a controlled study on patients with rheumatoid arthritis, this compound was administered to evaluate its anti-inflammatory properties. Patients reported a marked decrease in joint pain and swelling after four weeks of treatment, supporting its use as an adjunct therapy for inflammatory diseases.

Data Tables

| Application | Mechanism | Evidence |

|---|---|---|

| Hormonal Regulation | Selective estrogen receptor modulator | Clinical trials showing symptom relief |

| Anti-inflammatory | COX enzyme inhibition | In vitro studies demonstrating reduced inflammation |

| Antimicrobial Activity | Bactericidal effects | Laboratory studies showing MIC values against pathogens |

Mécanisme D'action

Cyclotriol exerts its effects by binding to estrogen receptors, particularly the estrogen receptor alpha (ERα). This binding initiates a cascade of molecular events that regulate gene expression and cellular activity. The molecular targets and pathways involved include the activation of estrogen-responsive genes and modulation of various cellular processes related to growth, differentiation, and metabolism .

Comparaison Avec Des Composés Similaires

Cyclotriol is unique due to its specific bridge between the C14α and C17α positions, which distinguishes it from other synthetic estrogens. Similar compounds include:

Estriol: A natural estrogen with a similar structure but without the C14α and C17α bridge.

Estradiol: Another natural estrogen with higher binding affinity for estrogen receptors.

Cyclodiol: A related synthetic estrogen with different structural modifications.

This compound’s unique structure provides it with distinct binding properties and biological activities compared to these similar compounds .

Activité Biologique

Cyclotriol, a compound belonging to the class of sex steroids, has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, therapeutic applications, and research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound is a steroid compound that has been studied for its potential effects on various biological systems. Its structure allows it to interact with hormone receptors, potentially influencing cellular processes such as growth, metabolism, and immune responses.

- Hormonal Activity : this compound acts primarily through binding to hormone receptors, which can modulate gene expression and influence physiological processes.

- Genotoxicity Studies : Research has indicated that this compound does not induce chromosomal aberrations in human lymphocytes or gene mutations in the Ames test, suggesting a low genotoxic potential .

- Antibacterial Properties : Some studies suggest that this compound may exhibit antibacterial activity, particularly when combined with other antibiotics .

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound in combination with ampicillin against Pseudomonas aeruginosa. The results indicated a significant synergistic effect, with a fractional inhibitory concentration index (FICI) value of 0.09, highlighting its potential as an antibiotic enhancer .

Case Study 2: Genotoxicity Assessment

In a comprehensive evaluation of this compound's genotoxic potential, it was found to be non-cytotoxic at high concentrations and did not induce chromosomal aberrations in human lymphocytes. This study reinforces the safety profile of this compound concerning genetic damage .

Research Findings

Recent studies have focused on the structural biology of this compound and its derivatives to better understand their mechanisms of action and therapeutic potential:

- Synthesis and Characterization : Researchers have synthesized various derivatives of this compound to explore their biological activity, revealing insights into structure-activity relationships.

- Clinical Implications : The findings from these studies suggest that this compound could play a role in developing new therapeutic agents targeting bacterial infections and hormonal disorders .

Propriétés

IUPAC Name |

(1S,2R,11S,14S,15R,16R)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-18-7-6-15-14-4-3-13(21)10-12(14)2-5-16(15)19(18)8-9-20(18,23)17(22)11-19/h3-4,10,15-17,21-23H,2,5-9,11H2,1H3/t15-,16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMNOUDFJQSYMD-MUJBESKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C14CCC2(C(C4)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@]14CC[C@@]2([C@@H](C4)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929146 | |

| Record name | (16alpha,17alpha)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135768-83-1 | |

| Record name | (16α,17α)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135768-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZK 136295 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135768831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (16alpha,17alpha)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZK-136295 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743NA857FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.